molecular formula C10H12BrClN2O B1464962 5-Bromo-2-chloro-N,N-diethylnicotinamide CAS No. 1248914-99-9

5-Bromo-2-chloro-N,N-diethylnicotinamide

Cat. No.: B1464962
CAS No.: 1248914-99-9
M. Wt: 291.57 g/mol
InChI Key: KOAMTFPLRNXVOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for 5-Bromo-2-chloro-N,N-diethylisonicotinamide involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N,N-diethylethylenediamine to form 2-chloro-N,N-diethylisonicotinamide. Finally, this compound is reacted with bromine to form the desired product, 5-Bromo-2-chloro-N,N-diethylisonicotinamide.


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-N,N-diethylisonicotinamide is InChI=1S/C10H12BrClN2O/c1-3-14 (4-2)10 (15)7-5-9 (12)13-6-8 (7)11/h5-6H,3-4H2,1-2H3. The Canonical SMILES is CCN (CC)C (=O)C1=CC (=NC=C1Br)Cl.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-N,N-diethylisonicotinamide include the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride, which is then reacted with N,N-diethylethylenediamine to form 2-chloro-N,N-diethylisonicotinamide. Finally, 2-chloro-N,N-diethylisonicotinamide is reacted with bromine to form 5-Bromo-2-chloro-N,N-diethylisonicotinamide.


Physical and Chemical Properties Analysis

The physical form of 5-Bromo-2-chloro-N,N-diethylisonicotinamide is solid . Its IUPAC name is 5-bromo-2-chloro-N,N-diethylpyridine-4-carboxamide.

Scientific Research Applications

Brominated Compounds in Chemical Synthesis

Research into brominated compounds like 5-Bromo-2-chloro-N,N-diethylnicotinamide showcases their critical role in chemical synthesis. For instance, studies on dinuclear complexes involving similar brominated and chlorinated nicotinamides underline their structural and reactive variability, providing a foundation for developing novel catalysts and reactive intermediates in organic synthesis (Davies et al., 1985). Such research paves the way for innovative applications in pharmaceuticals and material science, where the unique properties of brominated intermediates can be harnessed for the synthesis of complex molecules.

Environmental Impact and Analysis

The environmental implications of brominated and chlorinated compounds, by extension, can inform the handling and study of this compound. Investigations into the effects of bromide ions on haloacetic acid speciation reveal the environmental transformations these compounds undergo, highlighting the need for careful management and analysis of water treatment processes (Cowman & Singer, 1996). Additionally, the development of colorimetric methods for determining bromide concentrations offers tools for environmental monitoring and research, facilitating the study of brominated compounds' fate in natural and engineered systems (Lepore & Barak, 2009).

Potential Therapeutic Applications

While the direct medical applications of this compound are not explicitly documented, the study of similar brominated therapeutic agents provides a basis for speculative exploration. For example, (E)-5-(2-Bromovinyl)-2'-deoxyuridine demonstrates potent anti-herpes activity, illustrating the therapeutic potential of brominated molecules in antiviral treatments (Clercq et al., 1979). This suggests that with further research, compounds like this compound could find applications in the development of new drugs, offering new avenues for the treatment of viral infections and other diseases.

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-chloro-N,N-diethylisonicotinamide is not mentioned in the search results, it is noted that a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Safety and Hazards

While specific safety and hazards information for 5-Bromo-2-chloro-N,N-diethylisonicotinamide is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Properties

IUPAC Name

5-bromo-2-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAMTFPLRNXVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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